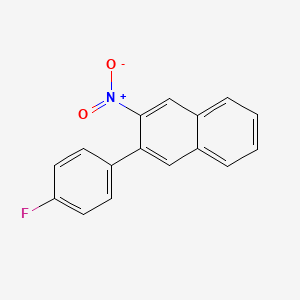
2-(4-Fluorophenyl)-3-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-3-nitronaphthalene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a fluorine atom attached to a phenyl ring and a nitro group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-nitronaphthalene typically involves a multi-step process. One common method is the nitration of 2-(4-Fluorophenyl)naphthalene. This can be achieved by treating 2-(4-Fluorophenyl)naphthalene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-3-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Reduction: 2-(4-Fluorophenyl)-3-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-3-nitronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-3-nitronaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the fluorine atom can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-3-nitronaphthalene
- 2-(4-Bromophenyl)-3-nitronaphthalene
- 2-(4-Methylphenyl)-3-nitronaphthalene
Uniqueness
2-(4-Fluorophenyl)-3-nitronaphthalene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H10FNO2 |
|---|---|
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-nitronaphthalene |
InChI |
InChI=1S/C16H10FNO2/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16(15)18(19)20/h1-10H |
InChI-Schlüssel |
YXBIWYAXZDEITK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B11854578.png)
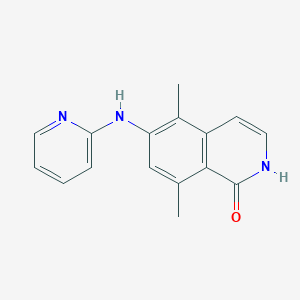

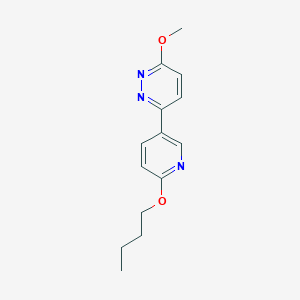
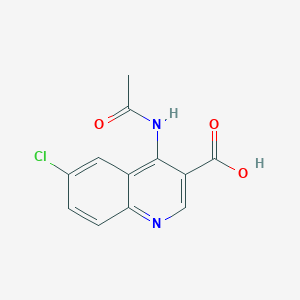
![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)
![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)

![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)


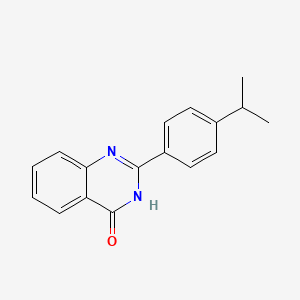
![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)

